2-Chloro-4-(pyridin-4-yl)thiazole

Antimicrobial activity Structure-activity relationship Thiazole regioisomerism

Researchers developing kinase inhibitors often face lengthy multi-step routes for pyridyl-thiazole cores. This 2-chloro-4-(pyridin-4-yl)thiazole eliminates those bottlenecks by providing a ready-to-use bifunctional scaffold-the 4-pyridyl motif is pre-installed and the chlorine atom enables chemoselective Pd-catalyzed cross-coupling for late-stage diversification. • Proven Chk1 inhibitor template: the core of a series that underwent full cellular activity optimization. • 4-pyridyl attachment delivers superior antimicrobial potency vs. 3-pyridyl regioisomers (MIC as low as 0.02 mM against S. aureus). • Chloro group provides the stability required for sequential functionalization-bromo analogs are more reactive but less robust in multi-step library synthesis. • Direct precursor to trisubstituted thiazole-piperazine hybrids with confirmed anticancer activity (MTT assay on C6 glioma & A549 cells). Supply chain: multi-gram lots available; same-day quotes for bulk quantities.

Molecular Formula C8H5ClN2S
Molecular Weight 196.66 g/mol
CAS No. 103317-31-3
Cat. No. B027945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(pyridin-4-yl)thiazole
CAS103317-31-3
Molecular FormulaC8H5ClN2S
Molecular Weight196.66 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CSC(=N2)Cl
InChIInChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H
InChIKeyTWQFKBIJNBKFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(pyridin-4-yl)thiazole: Key Heterocyclic Building Block


2-Chloro-4-(pyridin-4-yl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with chlorine at the 2-position and a pyridin-4-yl group at the 4-position [1]. With a molecular weight of 196.66 g/mol and formula C₈H₅ClN₂S, this compound is employed as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds such as pyridyl aminothiazole Chk1 inhibitors and Rho kinase (ROCK) inhibitors [2]. Its bifunctional nature—combining a chloro leaving group with a pyridyl moiety—enables sequential functionalization strategies not accessible to non-halogenated or regioisomeric analogs.

Why 2-Chloro-4-(pyridin-4-yl)thiazole Cannot Be Replaced


Substituting 2-chloro-4-(pyridin-4-yl)thiazole with a regioisomer (e.g., 3-pyridyl or 2-pyridyl) or with a different halogen analog (e.g., bromo) alters both the electronic landscape and the spatial presentation of the nitrogen lone pair, which directly impacts molecular recognition at biological targets [1]. Published comparative antimicrobial studies demonstrate that 4-pyridine thiazole hybrids consistently outperform 3-pyridine regioisomers in potency, with MIC differences reaching several fold [1]. Furthermore, the chlorine atom provides a distinct reactivity profile for cross-coupling reactions compared to bromine: while bromo thiazoles are more reactive, chloro thiazoles offer superior stability during multi-step syntheses and enable chemoselective sequential functionalization—an attribute critical for building complex kinase inhibitor libraries [2]. Simple in-class substitution without these quantitative performance differentials risks both synthetic failure and erosion of biological activity.

Quantitative Evidence for 2-Chloro-4-(pyridin-4-yl)thiazole


4-Pyridyl vs. 3-Pyridyl: Antimicrobial Potency Advantage

In a head-to-head study comparing 3-pyridyl (3a–e) and 4-pyridyl (4a–e) thiazole hybrid series, the 4-pyridyl derivatives exhibited consistently stronger antimicrobial activity across all five bacterial and fungal strains tested [1]. The most potent 4-pyridyl compound (4c) achieved an MIC of 0.02 mM against both Staphylococcus aureus and Bacillus cereus, representing the lowest MIC in the entire study [1]. This confirms that the 4-pyridyl substitution pattern—as present in 2-chloro-4-(pyridin-4-yl)thiazole—provides a measurable advantage over the 3-pyridyl regioisomer for antimicrobial drug design.

Antimicrobial activity Structure-activity relationship Thiazole regioisomerism

Chloro vs. Bromo: Lipophilicity Advantage

Computed partition coefficients reveal that 2-chloro-4-(pyridin-4-yl)thiazole has an XLogP3-AA value of 2.5 [1], whereas the corresponding 2-bromo analog (2-bromo-4-(pyridin-4-yl)thiazole) exhibits a higher logP of approximately 2.97 . This ~0.47 log unit difference in lipophilicity can translate to meaningful differences in aqueous solubility, permeability, and CYP450 binding, as logP reductions of this magnitude have been correlated with improved pharmacokinetic profiles in lead optimization campaigns. The chloro derivative thus provides a more favorable starting point for compounds requiring balanced hydrophilicity.

Lipophilicity Drug-likeness Halogen effects

CNS Drug-Likeness: TPSA Advantage of Chloro Analog

The computed TPSA for 2-chloro-4-(pyridin-4-yl)thiazole is 54 Ų [1]. This value falls below the widely accepted threshold of 60–70 Ų for favorable blood-brain barrier penetration, positioning this compound as a suitable scaffold for CNS-targeted kinase inhibitor programs. In contrast, many functionalized thiazole derivatives reported in Chk1 and ROCK inhibitor series carry larger TPSA values due to additional polar substituents, which can compromise CNS exposure. The minimalistic chloro-pyridyl-thiazole core thus provides an optimal balance of polarity and passive permeability.

TPSA CNS drug-likeness Physicochemical profiling

Optimal Reactivity-Stability Balance for Cross-Coupling

The 2-chloro substituent on the thiazole ring offers a critical reactivity differential versus the 2-bromo and 2-hydrogen analogs. In pyridyl aminothiazole Chk1 inhibitor programs, the chloro group serves as a stable handle during multi-step synthetic sequences that involve pyridine nitrogen functionalization, only undergoing substitution under controlled Pd-catalyzed conditions [1]. The bromo analog, while more reactive in cross-coupling, is prone to premature oxidative addition and side reactions during earlier synthetic steps, reducing overall yield and purity [2]. This chemoselectivity advantage makes the chloro compound the preferred intermediate for building complex kinase inhibitor libraries.

Cross-coupling reactivity Chemoselectivity Kinase inhibitor synthesis

2-Chloro-4-(pyridin-4-yl)thiazole: Key Applications


Chk1 and ROCK Kinase Inhibitor Lead Optimization

The compound serves as the core heterocyclic template for pyridyl aminothiazole Chk1 inhibitors, a series that underwent extensive cellular activity optimization [1]. Its 4-pyridyl attachment and chloro leaving group enable the construction of focused libraries via sequential Pd-catalyzed cross-coupling, with the chloro substituent providing the necessary stability for late-stage diversification. The favorable TPSA (54 Ų) and moderate XLogP (2.5) support the design of cell-permeable kinase inhibitors without exceeding drug-likeness parameters [2].

Key Intermediate for Gram-Positive Antimicrobials

Published structure-activity relationship data confirm that the 4-pyridyl thiazole scaffold—embodied by this compound—delivers superior antimicrobial potency against Staphylococcus aureus and Bacillus cereus compared to 3-pyridyl analogs (MIC as low as 0.02 mM) [1]. Researchers developing new anti-infective agents can leverage this scaffold directly, bypassing the need to explore less active pyridine regioisomers.

Piperazine-Anticancer Agents for Glioma and Lung Carcinoma

2-Chloro-N-[4-(pyridin-4-yl)thiazol-2-yl]acetamide, prepared directly from 2-chloro-4-(pyridin-4-yl)thiazole, was used to generate a series of trisubstituted thiazole-piperazine hybrids with demonstrated in vitro anticancer activity against C6 rat glioma and A549 human lung carcinoma cells (MTT assay, flow cytometry confirmation of apoptosis) [1]. This establishes the compound as a validated entry point for synthesizing anticancer agents with a defined mechanism of action.

Microwave-Assisted Green Synthesis of Drug-Like Thiazole Libraries

The 4-(pyridin-4-yl)thiazole core, readily accessible from this chlorinated precursor, has been employed in solvent-free microwave-assisted syntheses of N-phenyl-4-(pyridin-4-yl)thiazoles with full compliance with Lipinski's rule of five [1]. This green chemistry approach, delivering products within 5 minutes without catalysts, makes the compound attractive for high-throughput medicinal chemistry workflows requiring rapid analog generation.

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